
D-Gulose-18O6
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Overview
Description
D-Gulose-18O6 is an isotopically labeled derivative of the aldohexose D-gulose, where six oxygen atoms are replaced with the stable isotope oxygen-18 (18O). This modification is critical for tracking metabolic pathways, enzymatic mechanisms, and structural dynamics in biological systems using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) . D-Gulose itself is a rare sugar and a C3-epimer of D-galactose, featuring hydroxyl groups in distinct stereochemical configurations. The isotopic labeling enhances its utility in tracing studies without altering its biochemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Gulose can be synthesized from disaccharide lactitol using microbial and chemical methods. When an M31 strain of Agrobacterium tumefaciens is grown in a mineral salt medium at 30°C containing 1.0% lactitol as the sole carbon source, a keto-sugar is efficiently accumulated in the supernatant. This oxidation from lactitol to the keto-sugar is caused by M31 cells grown with medium containing a disaccharide unit, including sucrose, lactitol, lactose, maltose, or maltitol. The keto-sugar product is then reduced by chemical hydrogenation and hydrolyzed to D-Gulose, D-galactose, and D-sorbitol by acid hydrolysis .
Industrial Production Methods: The industrial production of D-Gulose involves the use of microbial fermentation and chemical synthesis. The microbial method utilizes specific strains of bacteria that can convert lactitol to D-Gulose. The chemical synthesis method involves the reduction of keto-sugars followed by hydrolysis to obtain D-Gulose.
Types of Reactions:
Oxidation: D-Gulose can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form sugar alcohols such as D-sorbitol.
Isomerization: D-Gulose can be isomerized to form other monosaccharides such as D-fructose and D-allulose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hypohalites.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Isomerization: Base catalysts such as aqueous sodium hydroxide are used for isomerization reactions.
Major Products:
Oxidation: Oxidized derivatives of D-Gulose.
Reduction: D-sorbitol.
Isomerization: D-fructose and D-allulose.
Scientific Research Applications
D-Gulose has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various rare sugars and sugar derivatives.
Biology: D-Gulose is studied for its potential biological activities, including its role as an immunosuppressant and its protective effects against liver damage.
Industry: D-Gulose is used in the production of low-calorie sweeteners and as a functional ingredient in food products.
Mechanism of Action
The mechanism of action of D-Gulose involves its interaction with specific molecular targets and pathways. For example, in its role as an immunosuppressant, D-Gulose may inhibit the activation of certain immune cells, thereby reducing inflammation. In the context of its protective effects against liver damage, D-Gulose may act by scavenging reactive oxygen species and reducing oxidative stress.
Comparison with Similar Compounds
Structural and Stereochemical Differences
D-Gulose-18O6 belongs to the aldohexose family, sharing a backbone with compounds like D-glucose, D-galactose, and D-mannose. Key differences arise from the spatial arrangement of hydroxyl groups:
- D-Gulose vs. D-Galactose : D-Gulose is the C3-epimer of D-galactose, meaning their hydroxyl groups differ at the third carbon. This subtle change impacts solubility, enzyme recognition, and metabolic fate .
- D-Gulose vs. D-Glucose : D-Gulose is a C5-epimer of D-idose but differs significantly from D-glucose in ring conformation and reactivity.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Note: Solubility data for this compound is inferred from unlabeled D-gulose, which has lower solubility than D-galactose due to stereochemical packing differences.
Reactivity and Metabolic Pathways
- Enzymatic Recognition : D-Gulose is poorly metabolized in humans due to the absence of specific kinases, unlike D-glucose or D-galactose, which enter glycolysis or the Leloir pathway, respectively .
Research Findings
- Isotopic Tracing : Studies using this compound in bacterial systems reveal its incorporation into extracellular polysaccharides, highlighting its role in microbial metabolism .
- Thermal Stability : Differential scanning calorimetry (DSC) shows that this compound decomposes at ~165°C, similar to unlabeled D-gulose but with altered crystalline lattice dynamics due to isotopic mass effects.
Challenges and Limitations
- Data Gaps: Limited commercial availability of this compound restricts comprehensive solubility or toxicity studies. Current data rely on extrapolation from unlabeled analogs.
- Synthesis Complexity : Introducing six 18O atoms requires multi-step enzymatic or chemical methods, increasing production costs.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-SQEQOMJESA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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